molecular formula C18H17Cl3N2O3 B5753071 [(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate

Cat. No.: B5753071
M. Wt: 415.7 g/mol
InChI Key: YPGHUKNUZPSVOR-UHFFFAOYSA-N
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Description

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate is a complex organic compound characterized by the presence of multiple chlorine atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with 2-(4-chlorophenoxy)-2-methylpropanoic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of [(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3N2O3/c1-18(2,25-13-6-4-12(19)5-7-13)17(24)26-23-16(22)10-11-3-8-14(20)15(21)9-11/h3-9H,10H2,1-2H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGHUKNUZPSVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)ON=C(CC1=CC(=C(C=C1)Cl)Cl)N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O/N=C(/CC1=CC(=C(C=C1)Cl)Cl)\N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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